Cas no 1247086-10-7 (4-(Azidomethyl)-2-bromothiophene)
4-(Azidomethyl)-2-bromothiophene Chemical and Physical Properties
Names and Identifiers
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- 4-(azidomethyl)-2-bromothiophene
- 4-(Azidomethyl)-2-bromothiophene
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- MDL: MFCD14652637
- Inchi: 1S/C5H4BrN3S/c6-5-1-4(3-10-5)2-8-9-7/h1,3H,2H2
- InChI Key: IDNBDUXKVNJMJX-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CS1)CN=[N+]=[N-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 157
- XLogP3: 3.5
- Topological Polar Surface Area: 42.6
4-(Azidomethyl)-2-bromothiophene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-273198-0.05g |
4-(azidomethyl)-2-bromothiophene |
1247086-10-7 | 0.05g |
$528.0 | 2023-09-10 | ||
| Enamine | EN300-273198-0.1g |
4-(azidomethyl)-2-bromothiophene |
1247086-10-7 | 0.1g |
$553.0 | 2023-09-10 | ||
| Enamine | EN300-273198-0.25g |
4-(azidomethyl)-2-bromothiophene |
1247086-10-7 | 0.25g |
$579.0 | 2023-09-10 | ||
| Enamine | EN300-273198-0.5g |
4-(azidomethyl)-2-bromothiophene |
1247086-10-7 | 0.5g |
$603.0 | 2023-09-10 | ||
| Enamine | EN300-273198-1.0g |
4-(azidomethyl)-2-bromothiophene |
1247086-10-7 | 1.0g |
$1086.0 | 2023-07-10 | ||
| Enamine | EN300-273198-2.5g |
4-(azidomethyl)-2-bromothiophene |
1247086-10-7 | 2.5g |
$1230.0 | 2023-09-10 | ||
| Enamine | EN300-273198-5.0g |
4-(azidomethyl)-2-bromothiophene |
1247086-10-7 | 5.0g |
$3147.0 | 2023-07-10 | ||
| Enamine | EN300-273198-10.0g |
4-(azidomethyl)-2-bromothiophene |
1247086-10-7 | 10.0g |
$4667.0 | 2023-07-10 | ||
| Enamine | EN300-273198-1g |
4-(azidomethyl)-2-bromothiophene |
1247086-10-7 | 1g |
$628.0 | 2023-09-10 | ||
| Enamine | EN300-273198-5g |
4-(azidomethyl)-2-bromothiophene |
1247086-10-7 | 5g |
$1821.0 | 2023-09-10 |
4-(Azidomethyl)-2-bromothiophene Related Literature
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1. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on 4-(Azidomethyl)-2-bromothiophene
Comprehensive Overview of 4-(Azidomethyl)-2-bromothiophene (CAS 1247086-10-7): Properties, Applications, and Industry Relevance
4-(Azidomethyl)-2-bromothiophene (CAS 1247086-10-7) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and materials science research. This bromothiophene derivative features an azidomethyl functional group, making it a versatile building block for click chemistry applications, polymer synthesis, and drug discovery. Its molecular structure combines the reactivity of a bromine substituent with the unique properties of the thiophene ring, enabling diverse synthetic transformations.
In recent years, the demand for functionalized thiophenes like 4-(Azidomethyl)-2-bromothiophene has surged due to their role in developing OLED materials, conductive polymers, and bioconjugation probes. Researchers frequently search for "thiophene-based click chemistry reagents" or "bromothiophene synthesis applications," reflecting its relevance in cutting-edge fields. The compound's CAS 1247086-10-7 serves as a critical identifier in patent literature and commercial catalogs, often associated with high-purity intermediates for optoelectronic devices.
The azide group in 4-(Azidomethyl)-2-bromothiophene enables efficient Huisgen cycloaddition reactions, a cornerstone of modern biomolecular labeling strategies. This aligns with trending topics like "bioorthogonal chemistry in drug development" and "fluorescent probe design." Its bromine atom further allows for cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings), addressing frequent search queries about "palladium-catalyzed thiophene modifications."
From a technical perspective, CAS 1247086-10-7 exhibits stability under inert atmospheres but requires storage at low temperatures to prevent azide degradation. Analytical studies highlight its utility in creating π-conjugated systems, a hot topic in "organic semiconductor research." The compound's molecular weight (236.09 g/mol) and lipophilicity make it particularly valuable for designing cell-permeable bioactive molecules.
Industry reports indicate growing applications of 4-(Azidomethyl)-2-bromothiophene in photoresist materials for microelectronics, responding to searches about "advanced lithography chemicals." Its compatibility with microwave-assisted synthesis (another trending methodology) further enhances its appeal for high-throughput screening. Environmental considerations drive interest in "green chemistry approaches for azide compounds," where this molecule serves as a model substrate.
In summary, 4-(Azidomethyl)-2-bromothiophene (CAS 1247086-10-7) represents a critical intersection between organic synthesis and applied materials science. Its dual functionality addresses both academic inquiries about "heterocyclic compound reactivity" and industrial needs for specialty chemicals in next-generation technologies. Ongoing research continues to expand its utility in catalysis, nanomaterials, and medicinal chemistry, ensuring its prominence in scientific literature and commercial applications.
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